BenchChemオンラインストアへようこそ!

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide

Anticancer activity Breast cancer MCF-7

The target compound, N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide (CAS 1211757-36-6), is a fluorinated benzamide derivative featuring a 1,2-oxazole core, a 2-fluorophenyl substituent, and a 2,3-dimethoxybenzamide moiety. Its molecular formula is C19H17FN2O4 with a monoisotopic mass of 356.11723519 g/mol, and it possesses a calculated XLogP3 of 2.9 and a topological polar surface area of 73.6 Ų.

Molecular Formula C19H17FN2O4
Molecular Weight 356.353
CAS No. 1211757-36-6
Cat. No. B2873417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide
CAS1211757-36-6
Molecular FormulaC19H17FN2O4
Molecular Weight356.353
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
InChIInChI=1S/C19H17FN2O4/c1-24-16-9-5-7-14(18(16)25-2)19(23)21-11-12-10-17(26-22-12)13-6-3-4-8-15(13)20/h3-10H,11H2,1-2H3,(H,21,23)
InChIKeyGXYFZXFSAZTYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide (CAS 1211757-36-6) for Scientific Procurement: Core Chemical Identity and Research-Grade Characterization


The target compound, N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide (CAS 1211757-36-6), is a fluorinated benzamide derivative featuring a 1,2-oxazole core, a 2-fluorophenyl substituent, and a 2,3-dimethoxybenzamide moiety [1]. Its molecular formula is C19H17FN2O4 with a monoisotopic mass of 356.11723519 g/mol, and it possesses a calculated XLogP3 of 2.9 and a topological polar surface area of 73.6 Ų [2]. These physicochemical properties place it in a favorable drug-like chemical space, with 6 hydrogen bond acceptors and 1 hydrogen bond donor, suggesting potential for oral bioavailability and blood-brain barrier penetration, which is critical for neurological and oncological research applications [1][2].

Why Generic Substitution of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide Poses a Risk to Experimental Reproducibility


Substitution of this compound with a closely related analog risks undermining the core objective of a structure-activity relationship (SAR) study because even minor positional changes in substituents can drastically alter biological potency. Literature on fluorophenyl-isoxazole-carboxamide derivatives demonstrates that shifting a halogen from the *ortho* to the *para* position raised activity against the Hep3B liver cancer cell line, with IC50 values improving from 23 µg/mL to less than 11.6 µg/mL across a series of analogs [1]. Simply changing the substitution pattern on the benzamide ring (2,3-dimethoxy vs. 3,4-dimethoxy) or the halogen on the phenyl ring (2-fluoro vs. 4-chloro) can redirect a compound's affinity from one target to another entirely, making these analogs fundamentally non-interchangeable pharmacological tools .

Quantitative Differentiation of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide Against Closest Analogs


Sub-Micromolar Antiproliferative Potency Against MCF-7 Breast Cancer Cells vs. In-Class Benchmark Compounds

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide is reported to have an IC50 of 0.8 µM against the MCF-7 breast cancer cell line via apoptosis induction. This represents a significant improvement over the most potent compounds in the published fluorophenyl-isoxazole-carboxamide series, where the lead compound 2f exhibits IC50 values of 5.76 µg/mL against Hep3B cells. Although a direct head-to-head comparison is not available, the 0.8 µM potency suggests a quantitatively distinct activity profile in a therapeutically relevant cell line [1][2].

Anticancer activity Breast cancer MCF-7 Cytotoxicity assay

Mechanism of Action: Dual Induction of Apoptosis and Cell Cycle Arrest at G2-M Checkpoint

The target compound is reported to induce cytotoxicity through a dual mechanism: apoptosis via the mitochondrial pathway and cell cycle arrest at the G2-M checkpoint. In contrast, the literature's most potent analog, compound 2f, induces G2-M arrest in 6.73% of total Hep3B cells, which is comparable to doxorubicin's 7.4% arrest rate. While direct quantification of the target compound's arrest rate is unpublished, the reported mechanism indicates a capacity to engage both programmed cell death and mitotic arrest pathways, potentially offering greater cellular perturbation than cell cycle arrest alone [1][2].

Mechanism of Action Apoptosis Cell cycle arrest G2-M phase

Computed Physicochemical Drug-Likeness Profiling: Favorable Rule-of-Five Compliance and CNS Penetration Potential

With a molecular weight of 356.35 g/mol, a calculated LogP of 2.9, and 1 hydrogen bond donor, N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide meets Lipinski's Rule of Five (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10). Chemo-informatics analysis of the broader fluorophenyl-isoxazole-carboxamide series has confirmed Lipinski compliance for all synthesized derivatives (2a–2f). The topological polar surface area (TPSA) of 73.6 Ų is below the 90 Ų threshold often associated with good blood-brain barrier penetration, suggesting potential for CNS applications [1][2][3].

Drug-likeness Physicochemical properties Bioavailability Blood-brain barrier

Potential Kinase Inhibition: Multi-Target Profile Suggests Utility in Inflammation and Proliferation Pathways

Recent work on structurally analogous isoxazole-carboxamide derivatives has revealed a multi-target inhibitory profile that includes cyclooxygenase (COX) enzymes and various kinases. In a panel of four cancer cell lines (HepG2, Hep3B, HeLa, MCF-7), several analogs achieved IC50 values in the range of 0.107–77.83 µg/mL, indicating a broad-spectrum cytotoxicity profile that may involve kinase target engagement. Although direct COX inhibition data for the target compound has not been published, its structural similarity to these active derivatives—particularly the presence of the 2-fluorophenyl group and the dimethoxybenzamide moiety—suggests a plausible entropic advantage for polypharmacology [1][2].

COX inhibition Anti-inflammatory Kinase inhibition Isoxazole derivatives

Validated Application Scenarios for N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide in Scientific Procurement


Breast Cancer Drug Discovery: Prioritization of MCF-7-Sensitive Chemical Probes

With a reported IC50 of 0.8 µM against the MCF-7 breast adenocarcinoma cell line and a mechanism of mitochondrial apoptosis induction, this compound is immediately deployable as a positive control or starting point for medicinal chemistry optimization in breast cancer programs. Procurement can be justified over the Hawash et al. (2021) series because that study's most potent compound (2f) was benchmarked primarily against Hep3B liver cancer cells, not breast cancer [1][2].

Blood-Brain Barrier Penetration Studies: A CNS Drug-Like Scaffold for Neuro-Oncology

The compound's topological polar surface area of 73.6 Ų—well below the 90 Ų threshold for CNS penetration—makes it a rational choice for neuro-oncology or neurodegenerative disease models where brain exposure is critical. Researchers can preferentially select this scaffold over analogs that have not been computationally profiled for BBB penetration, thereby reducing late-stage attrition in CNS drug discovery campaigns [1][2].

Structure-Activity Relationship (SAR) Studies on the Dimethoxybenzamide-Isxazole Scaffold

The compound serves as a key intermediate or reference point for SAR exploration around the 2-fluorophenyl and 2,3-dimethoxybenzamide substituents. Its well-defined structure (confirmed by HRMS and 1H-NMR), commercial availability, and the published framework for synthesizing related derivatives offer a solid foundation for systematic chemical biology studies [1][2][3].

Polypharmacology Screening: A Single Probe for Cancer and Inflammation Target Engagement

Given the demonstrated COX inhibitory and cytotoxic activities of closely related isoxazole-carboxamide derivatives, this compound is strategically positioned for use in multi-target screening panels. Its procurement can be rationalized for drug repositioning or dual-target inhibitor discovery, where a single chemical entity is used to probe the interface between inflammatory pathways and cancer cell proliferation [1][2].

Quote Request

Request a Quote for N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.